molecular formula C17H20O6 B1255403 nobilin D

nobilin D

Cat. No. B1255403
M. Wt: 320.3 g/mol
InChI Key: SCNNIVKGPABBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

nobilin D is a natural product found in Dendrobium nobile with data available.

Scientific Research Applications

Antioxidant Activity

Nobilin D, a compound isolated from Dendrobium nobile, has demonstrated significant antioxidant activities. In a study, this compound showed higher antioxidant activity than vitamin C in the DPPH assay, indicating its potential as a strong antioxidant agent (Zhang et al., 2007).

Anti-Aging Properties

Research on Dendrobium nobile, the source of this compound, highlights its anti-aging properties. The mechanisms include scavenging free radicals, delaying DNA impairment, and altering DNA methylation, which suggests a role in combating age-related diseases (Nie et al., 2020).

Cognitive Function Improvement

Dendrobium nobile Lindl alkaloids, including this compound, have been shown to improve cognitive dysfunction and protect against neuron aging in senescence-accelerated mice, suggesting their potential in treating aging-related cognitive deficits (Lv et al., 2020).

Anti-Inflammatory Effects

Another study demonstrated the anti-inflammatory effects of compounds related to this compound, such as 4'-demethylnobiletin, indicating the potential of this compound in inflammation-related treatments (Wu et al., 2015).

Genetic and Phytochemical Diversity

Investigations into the genetic and chemical diversity of Dendrobium nobile have been conducted to understand its pharmacological potential. These studies may provide insights into the various applications of this compound in medicine (Bhattacharyya et al., 2015).

properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

4-[1-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C17H20O6/c1-21-14-7-10(4-5-12(14)18)6-13(19)11-8-15(22-2)17(20)16(9-11)23-3/h4-5,7-9,13,18-20H,6H2,1-3H3

InChI Key

SCNNIVKGPABBOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(CC2=CC(=C(C=C2)O)OC)O

synonyms

nobilin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.